Evidence 1: Substitution Pattern Identity and Regioisomeric Purity Differentiates CAS 125031-53-0 from Positional Isomers
The target compound is defined by the 2-amino-6-ethyl-5-methyl substitution on the pyridine ring, a specific isomer not shared by other C11H16N2O2 nicotinate esters. The closest regioisomer, ethyl 5-amino-6-methylnicotinate (CAS 1008138-73-5), has the amino group at position 5 instead of 2, and lacks the 6-ethyl group, resulting in a molecular weight of 180.20 vs. 208.26, a different InChIKey, and a computed logP of approximately 1.5 vs. 2.5 for the target [1]. This regioisomeric shift alters the TPSA (65.2 vs. 78.3 Ų predicted) and hydrogen bond donor count (1 vs. 1-2 depending on tautomer), directly affecting chromatographic retention and reaction site selectivity [2]. Commercial purity specifications for CAS 125031-53-0 are typically 95-98% by HPLC, but the critical metric for procurement is regioisomeric purity, which must be verified by 1H NMR or HPLC-MS against authentic reference standards of potential positional isomers .
| Evidence Dimension | Molecular identity and regioisomeric purity vs. closest positional isomer |
|---|---|
| Target Compound Data | CAS 125031-53-0: MW 208.26, logP 2.5, TPSA 65.2 Ų, substitution: 2-NH2, 6-Ethyl, 5-Methyl |
| Comparator Or Baseline | CAS 1008138-73-5 (Ethyl 5-amino-6-methylnicotinate): MW 180.20, logP ~1.5, TPSA ~78.3 Ų, substitution: 5-NH2, 6-Methyl |
| Quantified Difference | MW difference: 28.06 Da; logP difference: ~1.0 units; TPSA difference: ~13.1 Ų |
| Conditions | Computed descriptors (PubChem XLogP3, Cactvs TPSA); analytical confirmation requires HPLC/1H NMR against isomer standards |
Why This Matters
Procurement of the wrong regioisomer leads to failure in downstream synthetic steps relying on the 2-amino group nucleophilicity or the 6-ethyl steric environment, making regioisomeric certification the primary selection criterion.
- [1] PubChem Compound Summaries for CID 14449907 and ethyl 5-amino-6-methylnicotinate, computed descriptor comparison. View Source
- [2] Cactvs 3.4.8.18 computed TPSA and hydrogen bond donor/acceptor counts via PubChem. View Source
